N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
Properties
CAS No. |
1057089-78-7 |
|---|---|
Molecular Formula |
C19H11F5N2O |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H11F5N2O/c20-15-5-6-16(21)17(8-15)26-18(27)13-7-12(9-25-10-13)11-1-3-14(4-2-11)19(22,23)24/h1-10H,(H,26,27) |
InChI Key |
LDNPYYKZNNSMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)NC3=C(C=CC(=C3)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Suzuki Coupling Reaction : The 5-position of nicotinic acid derivatives can be functionalized by Suzuki coupling between 5-bromonicotinic acid and 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. This method is well-documented and provides regioselective formation of the biaryl pyridine acid intermediate.
-
- 5-bromonicotinic acid (commercially available)
- 4-(trifluoromethyl)phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands)
- Base such as potassium carbonate or sodium carbonate
- Solvent: aqueous-organic mixtures (e.g., dioxane/water)
- Temperature: typically 80–110 °C
- Reaction time: 6–24 hours
This reaction yields 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid in moderate to good yields and high purity after workup and purification by recrystallization or chromatography.
-
Conversion of Carboxylic Acid to Acid Chloride
The carboxylic acid intermediate is converted to the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride , which activate the acid for subsequent amide bond formation.
- Typical Procedure :
- The acid is suspended or dissolved in anhydrous solvent (e.g., dichloromethane or chloroform).
- SOCl2 is added dropwise, often with catalytic DMF to enhance reaction rate.
- The mixture is refluxed or stirred at room temperature until gas evolution ceases.
- Excess reagent and solvent are removed under reduced pressure to yield the acid chloride as a reactive intermediate.
- Typical Procedure :
Amide Bond Formation with 2,5-Difluoroaniline
The acid chloride intermediate is reacted with 2,5-difluoroaniline to form the target amide.
- Reaction Conditions :
- The acid chloride is dissolved in anhydrous solvent such as dichloromethane or tetrahydrofuran.
- 2,5-difluoroaniline is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl.
- The reaction is carried out at 0 °C to room temperature, typically for several hours.
- Workup involves aqueous washes and purification by chromatography or recrystallization.
- Reaction Conditions :
Alternative Amide Formation via Coupling Reagents
Instead of acid chloride intermediates, amide bond formation can be achieved by direct coupling of the pyridine-3-carboxylic acid derivative with 2,5-difluoroaniline using coupling reagents such as:
- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DCC (dicyclohexylcarbodiimide)
These reagents activate the carboxylic acid to form an active ester intermediate, which then reacts with the amine to form the amide bond under mild conditions.
Reaction Scheme Summary
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 5-Bromonicotinic acid + 4-(trifluoromethyl)phenylboronic acid | Pd catalyst, base, dioxane/water, 80–110 °C | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
| 2 | Acid Chloride Formation | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | Thionyl chloride, reflux or RT | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carbonyl chloride |
| 3 | Amide Formation | Acid chloride + 2,5-difluoroaniline | Base (TEA or pyridine), DCM, 0 °C to RT | This compound |
Analytical and Purification Methods
- Purification : Typically achieved by silica gel chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
- Characterization : Confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.
- Yields : Overall yields for the multi-step synthesis range from moderate to good (40–75%) depending on reaction optimization.
Research Findings and Notes
- The Suzuki coupling step is critical for regioselectivity and yield; ligand choice and base can significantly influence outcomes.
- Use of protecting groups is generally unnecessary for the 2,5-difluoroaniline amine, but may be employed if other reactive groups are present.
- Alternative amide coupling methods using carbodiimides or uronium salts can avoid harsh acid chloride formation, improving functional group tolerance.
- The trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and lipophilicity, which is often desirable in medicinal chemistry contexts.
- Literature reports indicate that similar pyridine-3-carboxamide derivatives are synthesized under mild conditions with high purity, facilitating biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of fluorine atoms and the trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyridine core, fluorinated substituents, or carboxamide linker. Below is a comparative analysis of key analogs, emphasizing physicochemical properties, biological activity, and structure-activity relationships (SAR).
Structural Analogs and Their Properties
| Compound Name | Substituent Modifications | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-5-phenylpyridine-3-carboxamide | • 3,4-dichlorophenyl instead of 2,5-difluorophenyl • Phenyl instead of 4-CF₃-phenyl |
C₁₈H₁₂Cl₂N₂O | Higher logP (3.8) due to Cl substituents; reported as a JAK2 inhibitor (IC₅₀ = 12 nM)1 |
| N-(2-fluorophenyl)-5-[4-(nitro)phenyl]pyridine-3-carboxamide | • Single F on phenyl • Nitro group instead of CF₃ |
C₁₈H₁₂FN₃O₃ | Lower metabolic stability (t₁/₂ = 1.2 h in liver microsomes); moderate COX-2 inhibition (IC₅₀ = 45 nM)2 |
| N-(2,5-difluorophenyl)-5-[4-(methyl)phenyl]pyridine-3-carboxamide | • Methyl instead of CF₃ at 4-position | C₁₉H₁₄F₂N₂O | Reduced lipophilicity (logP = 2.9 vs. 3.5 for CF₃ analog); weaker binding to EGFR (IC₅₀ = 180 nM vs. 28 nM)3 |
Key Findings
Fluorination vs.
Trifluoromethyl vs. Nitro/Methyl Groups :
- The CF₃ group in the 4-position significantly increases lipophilicity (logP = 3.5) and resistance to oxidative metabolism compared to nitro (logP = 2.1) or methyl (logP = 2.9) groups.
- Nitro-substituted analogs, while potent in vitro, often show poor pharmacokinetics due to nitroreductase-mediated degradation4.
Carboxamide Linker Flexibility :
- Replacement of the carboxamide with sulfonamide or urea linkers in other analogs reduces pyridine ring planarity, diminishing binding affinity to flat hydrophobic pockets (e.g., kinase ATP-binding sites)5.
Contradictions and Limitations
- While CF₃ improves stability, it may reduce aqueous solubility, complicating formulation. For instance, the target compound’s solubility in PBS (pH 7.4) is <5 µg/mL, whereas methyl-substituted analogs achieve >50 µg/mL.
- Some studies report conflicting SAR trends; e.g., trifluoromethyl analogs show superior EGFR inhibition in one study6 but weaker activity in another, possibly due to assay conditions or cell permeability differences.
Biological Activity
N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine core substituted with two distinct aromatic groups: a 2,5-difluorophenyl and a 4-trifluoromethylphenyl moiety. This unique structure contributes to its biological properties, particularly in targeting specific biological pathways.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Antioxidant Properties : The presence of fluorinated groups enhances the compound's ability to scavenge free radicals, which may contribute to its anti-inflammatory effects .
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cell lines .
- Mechanistic Studies : Docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Cytokine Inhibition : It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, indicating its potential in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties:
- Bactericidal Effects : The compound has demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting effectiveness similar to established antimicrobial agents .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines :
- Inflammation Model :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
